molecular formula C11H12F2O B8183272 1-(2,2-Difluoropropoxy)-4-vinylbenzene

1-(2,2-Difluoropropoxy)-4-vinylbenzene

Cat. No.: B8183272
M. Wt: 198.21 g/mol
InChI Key: OMHZEADCEUZGDJ-UHFFFAOYSA-N
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Description

1-(2,2-Difluoropropoxy)-4-vinylbenzene is an organic compound characterized by the presence of a difluoropropoxy group attached to a vinylbenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Difluoropropoxy)-4-vinylbenzene typically involves the reaction of 4-vinylphenol with 2,2-difluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Difluoropropoxy)-4-vinylbenzene undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or diols.

    Reduction: The vinyl group can be reduced to form ethyl derivatives.

    Substitution: The difluoropropoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Bases like sodium hydride (NaH) in aprotic solvents.

Major Products Formed

    Epoxides: From oxidation of the vinyl group.

    Ethyl derivatives: From reduction of the vinyl group.

    Substituted derivatives: From nucleophilic substitution reactions on the difluoropropoxy group.

Mechanism of Action

The mechanism by which 1-(2,2-Difluoropropoxy)-4-vinylbenzene exerts its effects is primarily through its ability to participate in various chemical reactions due to the presence of the reactive vinyl and difluoropropoxy groups. These groups can interact with molecular targets such as enzymes or receptors, leading to changes in biological activity or material properties .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,2-Difluoroethoxy)-4-vinylbenzene
  • 1-(2,2-Difluoromethoxy)-4-vinylbenzene
  • 1-(2,2-Difluoropropoxy)-4-ethylbenzene

Uniqueness

The presence of the difluoropropoxy group enhances the compound’s stability and resistance to metabolic degradation, making it a valuable candidate for various applications .

Properties

IUPAC Name

1-(2,2-difluoropropoxy)-4-ethenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O/c1-3-9-4-6-10(7-5-9)14-8-11(2,12)13/h3-7H,1,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHZEADCEUZGDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=C(C=C1)C=C)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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